3-Nitro-1-(pentan-3-yl)-1H-pyrazole
CAS No.: 1240565-30-3
Cat. No.: VC11739291
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240565-30-3 |
|---|---|
| Molecular Formula | C8H13N3O2 |
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 3-nitro-1-pentan-3-ylpyrazole |
| Standard InChI | InChI=1S/C8H13N3O2/c1-3-7(4-2)10-6-5-8(9-10)11(12)13/h5-7H,3-4H2,1-2H3 |
| Standard InChI Key | KYQVIZMFWSIIES-UHFFFAOYSA-N |
| SMILES | CCC(CC)N1C=CC(=N1)[N+](=O)[O-] |
| Canonical SMILES | CCC(CC)N1C=CC(=N1)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 3-nitro-1-(pentan-3-yl)pyrazole |
| SMILES | CCC(C)CN1C=CC(=N1)N+[O-] |
| InChI Key | GIUGJFYUNXUHBU-UHFFFAOYSA-N |
The pentan-3-yl substituent introduces steric bulk and influences electron distribution, while the nitro group enhances electrophilicity, enabling participation in nucleophilic substitution and redox reactions .
Synthetic Pathways and Optimization
General Pyrazole Synthesis
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or their equivalents . For nitro-substituted pyrazoles, nitration steps or pre-functionalized precursors are employed. A representative pathway for 3-nitro-1-alkylpyrazoles involves:
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Nitration of Pyrazole Precursors: Direct nitration of 1H-pyrazole using mixed acids (HNO₃/H₂SO₄) yields 3-nitro-1H-pyrazole .
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Alkylation: Reaction with pentan-3-yl halides (e.g., 3-bromopentane) under basic conditions introduces the alkyl group.
Example Protocol from Patent Literature
A reflux reaction of 1-nitro-1H-pyrazole in benzonitrile (42 mL) for 2 hours, followed by precipitation in hexanes, yielded 91% 3-nitro-1H-pyrazole . Subsequent alkylation with 3-bromopentane in DMF using K₂CO₃ as a base could theoretically produce the target compound, though explicit documentation is absent in available sources .
Challenges in Isomer Control
The pentan-3-yl group’s branched structure complicates regioselective synthesis. Competing reactions may yield positional isomers (e.g., pentan-2-yl derivatives). Chromatographic separation or tailored reaction conditions (e.g., low-temperature kinetics) are often required to isolate the desired isomer .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The nitro group at position 3 directs electrophiles to the pyrazole’s 4- and 5-positions. For example, halogenation or sulfonation reactions preferentially occur at these sites, as demonstrated in analogs like 3-nitro-1-(pentan-2-yl)-1H-pyrazole .
Reductive Transformations
Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding 3-amino-1-(pentan-3-yl)-1H-pyrazole. This intermediate serves as a precursor for azo dyes or pharmaceutical agents .
Table 2: Representative Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH | 3-Amino derivative |
| Nucleophilic Aromatic Substitution | NaSH, DMF, 80°C | 3-Mercaptopyrazole |
Computational and Experimental Research Gaps
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